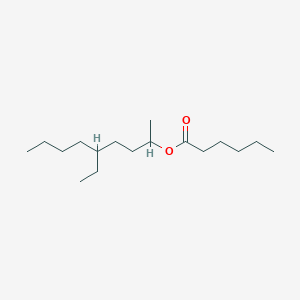
Hexadecyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl methylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus bond. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexadecyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of hexadecyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Hexadecyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Hexadecyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.
Wirkmechanismus
The mechanism of action of hexadecyl methylphosphonate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes involved in phosphorus metabolism, leading to various biochemical effects. The stable carbon-to-phosphorus bond allows it to resist enzymatic degradation, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
Hexadecyl methylphosphonate can be compared with other similar compounds, such as:
Hexadecyl phosphonic acid: Similar in structure but with different reactivity and applications.
Methylphosphonic acid: Lacks the hexadecyl group, resulting in different chemical properties.
Hexadecyl phosphine oxide: Similar in structure but with different oxidation states and reactivity.
Uniqueness: this compound’s unique combination of a long alkyl chain and a stable carbon-to-phosphorus bond makes it particularly useful in applications requiring both hydrophobicity and chemical stability .
Eigenschaften
CAS-Nummer |
5955-24-8 |
|---|---|
Molekularformel |
C17H36O3P- |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
hexadecoxy(methyl)phosphinate |
InChI |
InChI=1S/C17H37O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3,(H,18,19)/p-1 |
InChI-Schlüssel |
CADBPOHUMPIFEY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
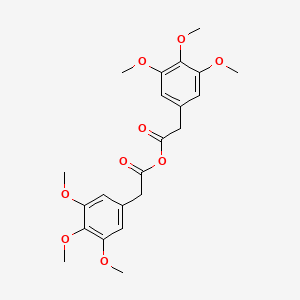
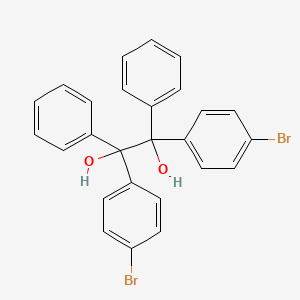

![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
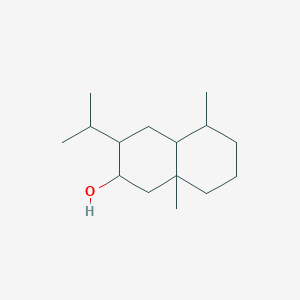
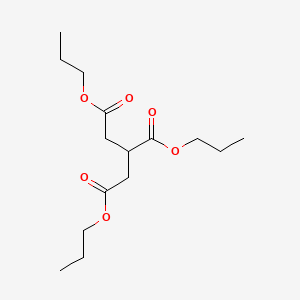

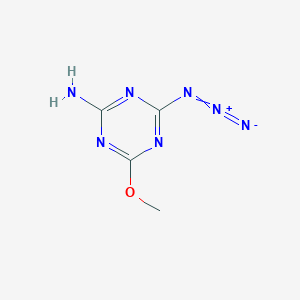
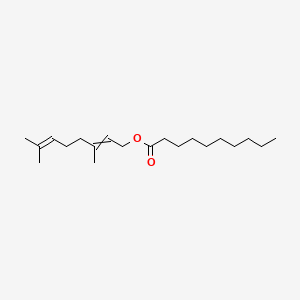

![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
